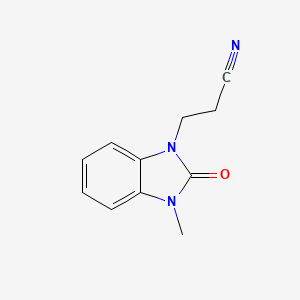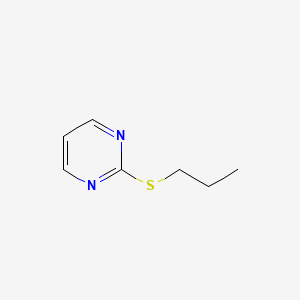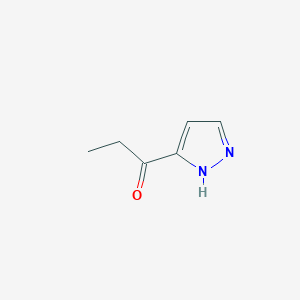![molecular formula C18H15FN2OS B7458663 N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide, also known as compound 1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazole derivative and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
作用机制
The mechanism of action of N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide 1 is not fully understood. However, it has been proposed that it achieves its biological activities by inhibiting various signaling pathways such as the nuclear factor-κB (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways play a crucial role in regulating various cellular processes such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels. This makes it a potential candidate for the treatment of various diseases such as cancer and age-related macular degeneration.
实验室实验的优点和局限性
One of the advantages of using N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide 1 in lab experiments is its relatively low toxicity. It has been shown to exhibit low toxicity in various cell lines and animal models. This makes it a safe this compound to work with in lab experiments.
However, one of the limitations of using this compound 1 in lab experiments is its poor solubility in water. This can make it difficult to dissolve in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, its stability in aqueous solutions is relatively low, which can limit its shelf-life.
未来方向
There are several future directions for the research and development of N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide 1. One potential direction is to further investigate its mechanism of action. This can help to identify new targets for drug development and improve our understanding of its biological activities.
Another potential direction is to explore its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. These diseases are associated with inflammation and oxidative stress, which are processes that this compound 1 has been shown to inhibit.
Finally, there is a need to improve the solubility and stability of this compound 1 in aqueous solutions. This can be achieved through the development of new formulation strategies such as the use of liposomes or nanoparticles. This can improve its bioavailability and efficacy, making it a more promising candidate for drug development.
Conclusion:
In conclusion, this compound 1 is a thiazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. While there are some limitations to using this this compound in lab experiments, there are several future directions for its research and development that hold promise for the development of new drugs and therapies.
合成方法
The synthesis of N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide 1 involves the reaction of 2-methylbenzoyl chloride with 2-amino-5-[(4-fluorophenyl)methyl]thiazole in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, resulting in the formation of this compound 1. The purity and yield of the this compound can be improved by using various purification techniques such as recrystallization or column chromatography.
科学研究应用
Compound 1 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis.
Compound 1 has also been shown to exhibit anti-tumor effects by inhibiting the proliferation of cancer cells. It achieves this by inducing cell cycle arrest and apoptosis in cancer cells. This makes it a potential candidate for the development of anti-cancer drugs.
属性
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-12-4-2-3-5-16(12)17(22)21-18-20-11-15(23-18)10-13-6-8-14(19)9-7-13/h2-9,11H,10H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDILIATPRFHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

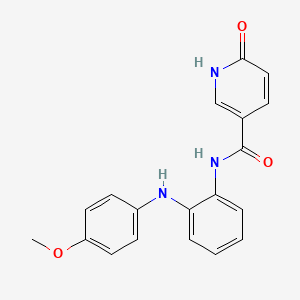
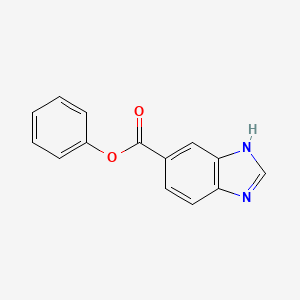
![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)
![N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)
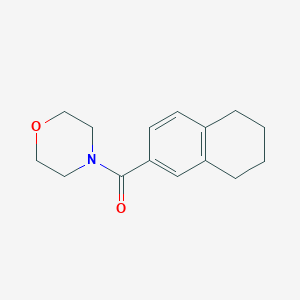

![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)


![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)
